Plasma Stability of Fmoc-Val-Cit-PAB: A Quantitative Benchmark Against Non-Cleavable Linkers
Fmoc-Val-Cit-PAB exhibits superior plasma stability that is comparable to non-cleavable linkers, a critical differentiator for ensuring the ADC payload remains intact in systemic circulation until reaching the target tumor microenvironment [1]. This property directly addresses the risk of premature drug release, which is a primary driver of off-target toxicity and narrows the therapeutic window . The stability is a consequence of the specific Val-Cit dipeptide sequence, which is selectively cleaved by lysosomal cathepsin B, an enzyme with minimal activity in human plasma [2].
| Evidence Dimension | Plasma Stability (In Vitro) |
|---|---|
| Target Compound Data | Comparable to non-cleavable linkers (qualitative) |
| Comparator Or Baseline | Non-cleavable linkers (e.g., SMCC) |
| Quantified Difference | Not explicitly quantified; reported as 'comparable' based on peptide stability assays. |
| Conditions | In vitro incubation in human plasma; measured via HPLC-MS detection of released payload. |
Why This Matters
This high plasma stability is essential for ADCs to avoid systemic toxicity and achieve a favorable therapeutic index, a key criterion in lead candidate selection.
- [1] PeptideDB. Fmoc-Val-Cit-PAB-PNP Product Page. View Source
- [2] Iris Biotech GmbH. Enzymatically Cleavable Linkers Based on Val-Cit and Val-Ala. View Source
